molecular formula C15H17N5O B2468500 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2097896-71-2

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2468500
CAS No.: 2097896-71-2
M. Wt: 283.335
InChI Key: KPJWKIJCHJERAR-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that features a triazole ring and an indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both triazole and indole rings in its structure suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 2-(2H-1,2,3-triazol-2-yl)ethylamine

      Starting Materials: 2-azidoethanol and propargylamine.

      Reaction Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper(I) catalyst, typically CuSO₄ and sodium ascorbate, in a solvent such as water or ethanol.

      Product: 2-(2H-1,2,3-triazol-2-yl)ethylamine.

  • Step 2: Synthesis of 1-methyl-1H-indole-3-carboxylic acid

      Starting Materials: Indole and methyl iodide.

      Reaction Conditions: Methylation of indole using methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

      Product: 1-methyl-1H-indole.

  • Step 3: Coupling Reaction

      Starting Materials: 2-(2H-1,2,3-triazol-2-yl)ethylamine and 1-methyl-1H-indole-3-carboxylic acid.

      Reaction Conditions: Coupling reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane (DCM).

      Product: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, potentially forming indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.

    Reduction: The triazole ring is relatively stable, but the compound can undergo reduction reactions under specific conditions, potentially affecting the ethylamine linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

    Reduction: Reduced forms of the ethylamine linkage.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The triazole ring can act as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Material Science: The compound can be used in the synthesis of novel polymers or as a building block in supramolecular chemistry.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the triazole ring, which is known for its bioactivity.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, leveraging the indole moiety’s ability to interact with biological targets.

Medicine

    Drug Development: The compound can be explored as a lead compound in drug discovery, particularly for its potential anticancer or antiviral activities.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide: Similar structure but with a different triazole isomer.

    N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Similar structure but with a different triazole isomer and methylation pattern.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-indol-3-yl)acetamide: Similar structure but without the methyl group on the indole ring.

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific positioning of the triazole and indole rings, as well as the presence of the methyl group on the indole ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)16-8-9-20-17-6-7-18-20/h2-7,11H,8-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJWKIJCHJERAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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